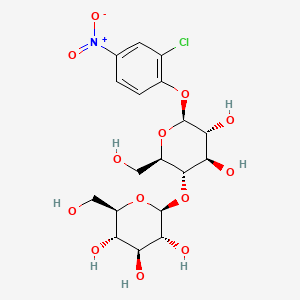

2-Chloro-4-nitrophenyl-beta-D-cellobioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

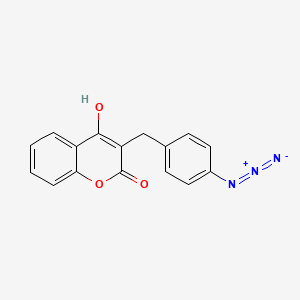

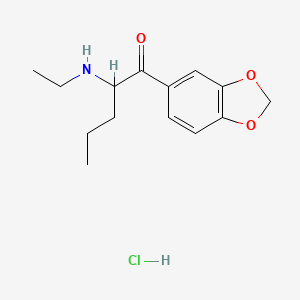

2-Chloro-4-nitrophenyl-beta-D-cellobioside is a synthetic compound with the molecular formula C({18})H({24})ClNO(_{13}) and a molecular weight of 497.84 g/mol . This compound is primarily used as a chromogenic substrate for the enzymatic activity of cellulases, which are enzymes that break down cellulose into simpler sugars . The compound is particularly useful in biofuels research, where it helps measure cellulase activity to optimize ethanol production .

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is cellulase , an enzyme that breaks down cellulose, a key component of the cell walls in green plants .

Mode of Action

This compound acts as a chromogenic substrate for cellulase . When cellulase interacts with this compound, it catalyzes the hydrolysis of the glycosidic bonds, leading to the release of 2-chloro-4-nitrophenol .

Biochemical Pathways

The action of this compound is involved in the cellulose degradation pathway . The hydrolysis of this compound by cellulase is a part of the larger process of cellulose breakdown, which is crucial in biofuels research for measuring cellulase activity for optimum ethanol production .

Result of Action

The hydrolysis of this compound by cellulase results in the formation of 2-chloro-4-nitrophenol . This reaction can be monitored due to the chromogenic properties of the compound, making it useful for the kinetic characterization of cellulases .

Analyse Biochimique

Biochemical Properties

2-Chloro-4-nitrophenyl-beta-D-cellobioside plays a significant role in biochemical reactions, particularly in the detection and characterization of cellulase activity . It interacts with enzymes such as exoglucanase, endoglucanase, and β-glucosidase, which hydrolyze this compound to form p-nitrophenol .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for cellulase activity . By serving as a substrate for cellulase, it influences cell function by participating in the breakdown of cellulose, a key component of the cell wall in many organisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with cellulase enzymes . When this compound is hydrolyzed by these enzymes, it forms p-nitrophenol . This reaction can be used to measure the activity of cellulase enzymes, providing a valuable tool for studying these enzymes and their roles in various biological processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for cellulase activity . As a substrate, it is consumed over time in reactions catalyzed by cellulase enzymes . The rate of this consumption can be used to measure the activity of these enzymes .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the breakdown of cellulose . It interacts with cellulase enzymes, which catalyze the hydrolysis of this compound to form p-nitrophenol .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its solubility in water and DMSO

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenyl-beta-D-cellobioside typically involves the glycosylation of 2-chloro-4-nitrophenol with cellobiose. This reaction is often catalyzed by an acid or a base under controlled conditions to ensure the selective formation of the beta-glycosidic bond . The reaction conditions usually include:

Temperature: Moderate temperatures (20-50°C) to prevent decomposition of reactants.

Solvent: Polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Catalyst: Acidic catalysts such as trifluoroacetic acid or basic catalysts like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves:

Reactant Purity: High-purity reactants to ensure product quality.

Reaction Monitoring: Continuous monitoring of reaction parameters like temperature, pH, and reactant concentrations.

Purification: Post-reaction purification using techniques like crystallization or chromatography to achieve high purity (>95%) of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-nitrophenyl-beta-D-cellobioside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by cellulases, leading to the formation of 2-chloro-4-nitrophenol and cellobiose.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using cellulases at pH 5-7 and temperatures around 37°C.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst at room temperature.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents at elevated temperatures (50-80°C).

Major Products

Hydrolysis: 2-Chloro-4-nitrophenol and cellobiose.

Reduction: 2-Chloro-4-aminophenyl-beta-D-cellobioside.

Substitution: Corresponding substituted phenyl-beta-D-cellobiosides.

Applications De Recherche Scientifique

2-Chloro-4-nitrophenyl-beta-D-cellobioside has diverse applications in scientific research:

Chemistry: Used as a substrate in enzymatic assays to study the activity and kinetics of cellulases.

Biology: Helps in understanding the degradation of cellulose in various biological systems.

Medicine: Potential use in developing diagnostic assays for diseases involving cellulase activity.

Industry: Critical in biofuels research for optimizing the enzymatic breakdown of cellulose to produce ethanol.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl-beta-D-cellobioside: Lacks the chloro substituent, making it less specific for certain enzymatic assays.

2-Chloro-4-nitrophenyl-beta-D-lactoside: Similar structure but with a lactose moiety instead of cellobiose, used for lactosidase activity assays.

Uniqueness

2-Chloro-4-nitrophenyl-beta-D-cellobioside is unique due to its dual substituents (chloro and nitro groups), which enhance its specificity and sensitivity in detecting cellulase activity. This makes it particularly valuable in applications requiring precise measurement of enzyme kinetics and activity .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-KFRZSCGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is 2-chloro-4-nitrophenyl-beta-D-cellobioside used in the study of CenC?

A1: this compound serves as a chromogenic substrate for CenC. [] This means that when CenC cleaves the glycosidic bond in the molecule, it releases 2-chloro-4-nitrophenol. This compound is colored and can be easily detected and quantified using spectrophotometry. This allows researchers to measure the rate of CenC activity by monitoring the increase in color intensity over time. The use of this substrate provides a convenient and sensitive method to study the enzymatic activity of CenC. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)